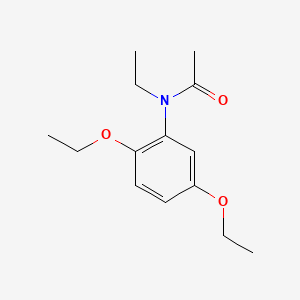

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl-

Descripción

Propiedades

Número CAS |

68052-09-5 |

|---|---|

Fórmula molecular |

C14H21NO3 |

Peso molecular |

251.32 g/mol |

Nombre IUPAC |

N-(2,5-diethoxyphenyl)-N-ethylacetamide |

InChI |

InChI=1S/C14H21NO3/c1-5-15(11(4)16)13-10-12(17-6-2)8-9-14(13)18-7-3/h8-10H,5-7H2,1-4H3 |

Clave InChI |

MTUKOVJLVPAXGQ-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1=C(C=CC(=C1)OCC)OCC)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-diethoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, forming the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

Acetamide derivatives are often explored for their potential as pharmaceutical agents. The compound N-(2,5-diethoxyphenyl)-N-ethyl-acetamide has been investigated for its biological activities, including anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and chronic pain.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined a series of acetamide derivatives, including N-(2,5-diethoxyphenyl)-N-ethyl-acetamide. The results demonstrated that this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs. The compound's IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a lead compound for further development.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl can be effectively analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification in complex mixtures. This method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid, allowing for efficient separation and analysis of the compound.

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water: Phosphoric Acid |

| Column Type | Newcrom R1 HPLC column |

| Application | Isolation of impurities |

| Compatibility | Suitable for Mass-Spec |

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in the production of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathway Example

The synthesis of N-(2,5-diethoxyphenyl)-N-ethyl-acetamide can be achieved through the reaction of 2,5-diethoxyphenylamine with ethyl chloroacetate under basic conditions. This reaction pathway demonstrates its utility as a precursor for developing other bioactive compounds.

Industrial Applications

Plasticizers and Solvents

Acetamide derivatives are utilized as plasticizers and solvents due to their favorable dielectric properties. The high dielectric constant of acetamide allows it to dissolve a wide range of organic and inorganic compounds, making it suitable for various industrial applications including coatings and adhesives.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

N-(2,5-Dimethoxyphenyl)acetamide

- Structural Differences : Methoxy groups instead of ethoxy; lacks nitro and ethyl substituents.

- Impact on Properties : Reduced molecular weight (195.22 vs. 296.319) and lipophilicity due to shorter methoxy chains. Commonly used as a reference compound in chromatographic analysis .

[11C]DAA1106

- Structural Differences: Incorporates a phenoxy-phenyl backbone with methoxy and fluoro substituents.

- Functional Relevance : Exhibits >5-fold higher binding affinity for TSPO (translocator protein) compared to classical ligands like PK11193. Used in neuroinflammation imaging .

Fenoxedil

- Structural Differences: Contains additional diethylaminoethyl and butoxyphenoxy groups.

- Functional Relevance : Acts as a vasodilator via interaction with adrenergic receptors. The extended alkyl chains and tertiary amine enhance bioavailability and target engagement .

Alachlor

Physicochemical and Commercial Considerations

- Lipophilicity : Ethoxy groups in the target compound increase logP compared to methoxy analogs, affecting membrane permeability.

- Commercial Availability : The target compound has 6 suppliers (), indicating moderate industrial demand. In contrast, alachlor is widely produced due to agricultural applications .

Actividad Biológica

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article focuses on the biological activity of the compound Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of acetamide derivatives typically involves the reaction of substituted phenols with acetic anhydride or acetyl chloride. The compound can be synthesized through a multi-step process that includes the formation of the ethoxy-substituted phenyl ring followed by acylation.

1. Inhibition of Cholinesterases

Recent studies have shown that acetamide derivatives can act as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where BChE becomes a predominant enzyme in advanced stages due to the decline of AChE activity.

- Inhibition Potency : In vitro assays revealed that several acetamide derivatives exhibited IC50 values indicating moderate to potent inhibition against BChE. For instance, compounds structurally similar to N-(2,5-diethoxyphenyl)-N-ethyl- showed IC50 values ranging from 3.94 μM to 19.60 μM for BChE inhibition .

2. Anticancer Activity

Acetamide derivatives have also been evaluated for their anticancer properties. A study reported that certain substituted acetamides demonstrated significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Data : The compound N-(2,5-diethoxyphenyl)-N-ethyl- was tested against Hep-2 and P815 cancer cell lines, showing promising results with IC50 values indicating substantial growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,5-diethoxyphenyl)-N-ethyl- | Hep-2 | 3.25 |

| N-(2,5-diethoxyphenyl)-N-ethyl- | P815 | 17.82 |

3. Selective MAO Inhibition

The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Selective inhibition of MAO-B is particularly beneficial for treating Parkinson's disease due to its role in dopamine metabolism.

- Binding Affinity : Molecular docking studies indicated that acetamide derivatives could exhibit selective binding affinities towards MAO-B over MAO-A, suggesting their potential as therapeutic agents in neurodegenerative diseases .

The biological activity of N-(2,5-diethoxyphenyl)-N-ethyl- can be attributed to its ability to interact with specific enzyme active sites:

- Cholinesterase Inhibition : The binding interactions involve hydrogen bonds and π–π stacking between the aromatic rings of the compound and key amino acids within the active site of BChE .

- MAO Inhibition : The compound's structure allows it to fit into the active site of MAO enzymes, potentially leading to competitive inhibition .

Case Studies

Several case studies have documented the efficacy of acetamide derivatives in preclinical models:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of acetamide derivatives resulted in improved cognitive function correlated with decreased levels of acetylcholine degradation.

- Cancer Treatment Studies : In vitro studies on various cancer cell lines demonstrated that treatment with N-(2,5-diethoxyphenyl)-N-ethyl- led to significant apoptosis and cell cycle arrest at specific phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.